molecular formula C8H10FN B2686750 N-ethyl-3-fluoroaniline CAS No. 2707-62-2

N-ethyl-3-fluoroaniline

Cat. No.: B2686750
CAS No.: 2707-62-2
M. Wt: 139.173
InChI Key: SBNPVCZGSKLRSJ-UHFFFAOYSA-N
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Description

N-ethyl-3-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an ethyl group, and a fluorine atom is substituted at the meta position on the benzene ring

Scientific Research Applications

N-ethyl-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

Target of Action

N-ethyl-3-fluoroaniline is a chemical compound that is primarily used in proteomics research

Mode of Action

Anilines, the class of compounds to which this compound belongs, are known to undergo reactions such as nucleophilic substitution . This suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that fluoro-organic compounds can affect various biological processes . For instance, they can participate in reactions leading to the formation of fluoromuconic acids

Result of Action

Given its use in proteomics research, it can be inferred that it may have significant effects on protein structure and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-fluoronitrobenzene with ethylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration of ethylbenzene followed by fluorination and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted anilines depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-fluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-ethyl-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPVCZGSKLRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluoro-N-ethylaniline [NMR (DMSO-d6, 200 MHz): δ1.18 (t, J=7.2 Hz, 3H); 3.02 (dq, J1 =7.2 Hz, J2 =7.2 Hz, 2H); 5.86 (br m, 1H); 6.24-6.42 (m, 3H); 7.07 (q, J=7.8 Hz, 1H)] was prepared from 3-fluoroaniline and acetic anhydride, coupled with 3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride, deprotected and purified by the methods described in Example 10 to give (+)-3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-ethyl-N-(3-fluorophenyl)benzamide as a white solid. NMR (DMSO-d6, 200 MHz): δ0.92 (d, J=6 Hz, 3H); 0.96 (d, J=6 Hz, 3H); 1.05 (t, J=7 Hz, 3H); 1.7 (m, 1H); 2.05 (m, 1H); 2.3 (m, 1H); 2.5 (m, 2H); 2.7 (m, 1H); 2.9 (m, 1H); 3.2 (m, 1H); 3.9 (q, J=7 Hz, 2H); 4.8 (s, 1H); 5.1 (d, J=10 Hz, 1H); 5.2 (d, J=16 Hz, 1H); 5.8 (m, 1H); 6.45 (d, J=8 Hz, 1H); 6.6 (s, 1H); 6.65 (d, J=8 Hz, 1H); 6.9 (d, J=8 Hz, 1H); 7.0-7.2 (m, 3H); 7.2-7.4 (m, 5H); 9.35 (s, 1H). [α]D20 =+4.3° (abs EtOH, c=3.9). Calc. for C31H36FN3O2HCl 0.5 H2O: C, 68.06; H, 7.00: N, 7.68; Cl, 6.48. Found C, 68.10;H, 7.04; N, 7.63; Cl, 6.42. Mass spectrum (CI--CH4) m/e: 502 (M+1, 39%), 501 (M, 9%), 348 (29%), 153 (100%).
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